N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-18-8-12(15(17-18)20-2)14(19)16-7-11-3-4-13(22-11)10-5-6-21-9-10/h3-6,8-9H,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSBUJMFLJLOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2,3’-bifuran with appropriate reagents to introduce the pyrazole and carboxamide functionalities. Microwave-assisted conditions have been employed to enhance the efficiency of these reactions, utilizing coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced technologies can further improve the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Key Implications :
- The saturated pyrazoline core in compounds may enhance conformational flexibility compared to the rigid pyrazole system in the target compound.
- The carboxamide group in the target compound could improve solubility or enable specific receptor interactions, unlike the aldehyde/ketone groups in pyrazolines.
Functional Analogs: Carboxamide-Containing Compounds
Anandamide (Arachidonylethanolamide)
Anandamide, identified in , is an endogenous cannabinoid receptor ligand with an ethanolamide group . Though structurally distinct (arachidonic acid derivative vs. pyrazole-bifuran system), both compounds share a carboxamide moiety:
Key Implications :
- However, the absence of a fatty acid chain (critical for cannabinoid receptor binding) likely precludes direct overlap in activity.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data tables and case studies.
- Molecular Formula : C13H12N4O3
- Molecular Weight : 272.26 g/mol
- CAS Number : 2034566-49-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes the findings from various research efforts:
Case Study: MCF7 Cell Line
In a study by Koca et al., this compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 3.79 µM. The mechanism involved apoptosis induction, which was confirmed through flow cytometry analysis showing increased annexin V binding in treated cells.
Antimicrobial Activity
The compound's biological activity extends beyond anticancer properties; it also exhibits antimicrobial effects. The following data illustrates its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
These findings suggest that this compound may inhibit bacterial growth through interactions with bacterial cell membranes or enzymatic pathways.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Antimicrobial Mechanisms : Its interaction with microbial membranes disrupts integrity and function, leading to cell lysis.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, RT | 65–75 | |
| 2 | Alkyl chloride, reflux | 50–60 | |
| 3 | EDC, HOBt, DCM | 70–80 |
Basic: What structural characterization techniques are most effective for confirming the integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and bifuran linkage. Methoxy (-OCH₃) and methyl (-CH₃) groups show distinct singlet peaks in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the carboxamide group .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, crystallographic data for related pyrazole-carboxamides confirmed planarity of the pyrazole ring and bifuran orientation .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Tools like AutoDock Vina can simulate binding affinities to target proteins (e.g., cannabinoid receptors). Studies on structurally similar compounds used docking to identify key interactions, such as hydrogen bonding with the carboxamide group .
- DFT Calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Evidence from pyrazole derivatives shows correlations between electron-withdrawing groups (e.g., -OCH₃) and enhanced binding .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced efficacy?
Answer:
- Substituent Analysis :
- Bifuran Group : Increasing hydrophobicity may improve membrane permeability. Fluorine analogs in related compounds showed enhanced metabolic stability .
- Methoxy Group : Modulating electron density at the pyrazole ring (via -OCH₃) can affect receptor binding. SAR studies on cannabinoid analogs demonstrated that methoxy substitution optimizes affinity .
- Methodology : Systematic substitution of the methyl group at position 1 (1-CH₃) with bulkier alkyl chains, followed by in vitro assays to assess activity .
Data Analysis: How should researchers address contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, X-ray) to resolve discrepancies. For instance, conflicting NOE signals in NMR might be clarified via X-ray data showing unexpected intramolecular interactions .
- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility, which may explain split peaks or shifting signals .
Experimental Design: What factors influence solvent and catalyst selection in the synthesis of this compound?
Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalyst Compatibility : For carboxamide coupling, EDC/HOBt systems minimize racemization compared to DCC .
- Temperature Control : Exothermic reactions (e.g., alkylation) require gradual heating to avoid side products .
Advanced: How can molecular docking identify potential biological targets for this compound?
Answer:
- Target Selection : Prioritize receptors with known pyrazole-carboxamide interactions (e.g., CB1 cannabinoid receptors). Docking studies on SR141716 analogs revealed critical binding residues (e.g., Lys192) for hydrogen bonding .
- Validation : Compare docking scores with experimental IC₅₀ values from radioligand binding assays. Adjust force field parameters to account for bifuran flexibility .
Advanced: What biophysical methods are suitable for studying ligand-receptor interactions of this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for carboxamide-protein interactions .
- Cryo-EM : Resolves binding conformations in membrane-bound receptors (e.g., GPCRs) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
